molecular formula C14H10F3NO3 B12853291 Methyl 6-[4-(trifluoromethoxy)phenyl]nicotinate

Methyl 6-[4-(trifluoromethoxy)phenyl]nicotinate

Cat. No.: B12853291
M. Wt: 297.23 g/mol
InChI Key: VFHYTZHEOVRRKI-UHFFFAOYSA-N
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Description

Methyl 6-[4-(trifluoromethoxy)phenyl]nicotinate is a chemical compound with the molecular formula C14H10F3NO3. It is known for its unique structure, which includes a trifluoromethoxy group attached to a phenyl ring, and a nicotinate moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 6-[4-(trifluoromethoxy)phenyl]nicotinate can be synthesized through a multi-step process. One common method involves the reaction of 4-(trifluoromethoxy)benzaldehyde with methyl nicotinate in the presence of a base such as potassium hydroxide. The reaction is typically carried out in a solvent like methanol at elevated temperatures (around 40°C) overnight. After the reaction, the solvent is evaporated to obtain the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 6-[4-(trifluoromethoxy)phenyl]nicotinate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The trifluoromethoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted derivatives with different functional groups.

Scientific Research Applications

Methyl 6-[4-(trifluoromethoxy)phenyl]nicotinate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.

    Industry: Utilized in the development of advanced materials and coatings

Mechanism of Action

The mechanism of action of Methyl 6-[4-(trifluoromethoxy)phenyl]nicotinate involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and receptors, modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 6-[4-(trifluoromethoxy)phenyl]nicotinate is unique due to the presence of the trifluoromethoxy group, which imparts distinct chemical and physical properties. This group enhances the compound’s stability, lipophilicity, and reactivity, making it valuable for various applications in research and industry .

Properties

Molecular Formula

C14H10F3NO3

Molecular Weight

297.23 g/mol

IUPAC Name

methyl 6-[4-(trifluoromethoxy)phenyl]pyridine-3-carboxylate

InChI

InChI=1S/C14H10F3NO3/c1-20-13(19)10-4-7-12(18-8-10)9-2-5-11(6-3-9)21-14(15,16)17/h2-8H,1H3

InChI Key

VFHYTZHEOVRRKI-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CN=C(C=C1)C2=CC=C(C=C2)OC(F)(F)F

Origin of Product

United States

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